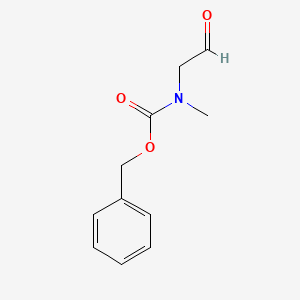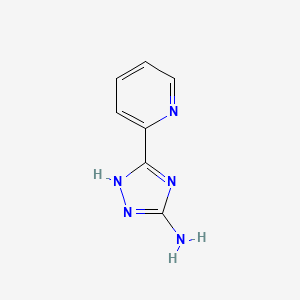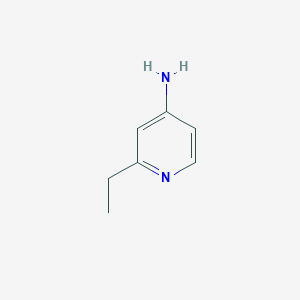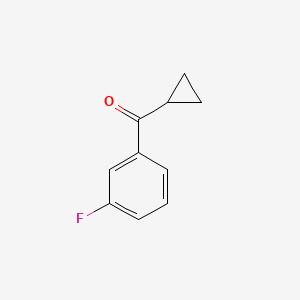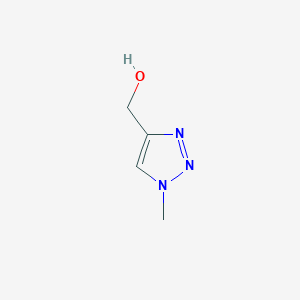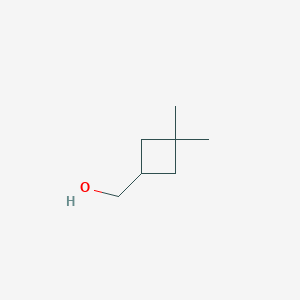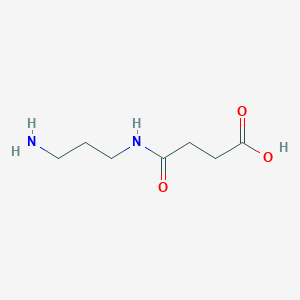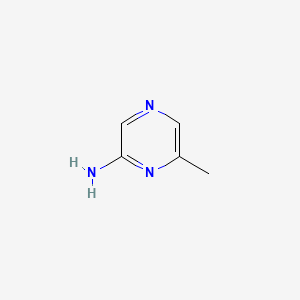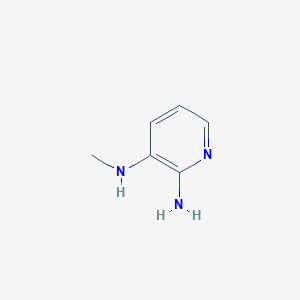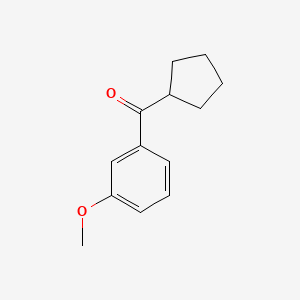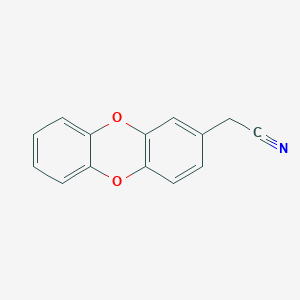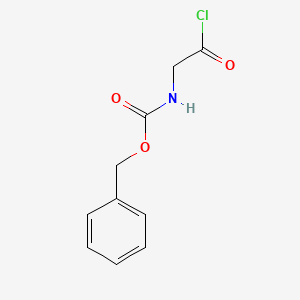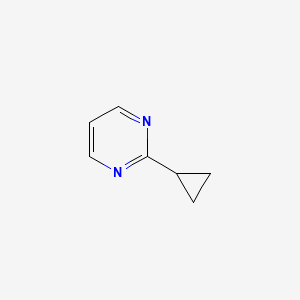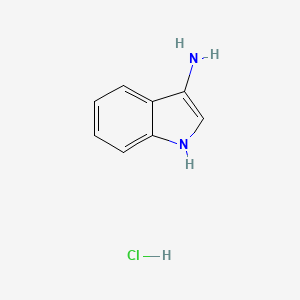![molecular formula C8H10O2 B1313873 (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 934-30-5](/img/structure/B1313873.png)
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound with a unique structure that includes a norbornene framework. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The rigid bicyclic structure imparts unique chemical properties, making it a valuable building block in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclopentadiene with maleic anhydride to form the norbornene derivative, which is then hydrolyzed to yield the carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The Diels-Alder reaction is performed in large reactors, and the subsequent hydrolysis is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions: (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Ketones, alcohols.
Reduction: Alcohols, aldehydes.
Substitution: Esters, amides, and other derivatives.
科学的研究の応用
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential biological activity and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid depends on its specific application. In organic synthesis, its rigid bicyclic structure allows it to act as a stable intermediate or building block. In biological systems, it may interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the functional groups present on the molecule.
類似化合物との比較
(1R,2S,4R)-2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate: A derivative with an acetamido group, used in similar applications but with different reactivity and properties.
(1R,4S)-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: A related compound with an oxygen atom in the bicyclic ring, used in polymer synthesis and other applications.
Uniqueness: (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group, which imparts distinct chemical properties and reactivity. Its rigid structure and functional groups make it a versatile compound in various fields of research and industry.
特性
CAS番号 |
934-30-5 |
|---|---|
分子式 |
C8H10O2 |
分子量 |
138.16 g/mol |
IUPAC名 |
(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7+/m0/s1 |
InChIキー |
FYGUSUBEMUKACF-RRKCRQDMSA-N |
SMILES |
C1C2CC(C1C=C2)C(=O)O |
異性体SMILES |
C1[C@H]2C[C@H]([C@@H]1C=C2)C(=O)O |
正規SMILES |
C1C2CC(C1C=C2)C(=O)O |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


